molecular formula C14H25N3O2S B5618995 ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate

ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate

Cat. No. B5618995
M. Wt: 299.43 g/mol
InChI Key: FHPMHMBHBRZFBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions with secondary amines or specific cyclization techniques. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of piperazine synthesis through amine reactions (Vasileva et al., 2018).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed through crystallization and X-ray diffraction studies. For example, organic crystal engineering studies on 1,4-piperazine-2,5-diones have revealed polymorphic crystalline forms through slow diffusion and evaporation techniques, highlighting the importance of structural analysis in understanding the molecular geometry and hydrogen bonding networks of piperazine compounds (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation, cyclization, and substitution, which can significantly alter their chemical properties. For instance, the carbonylation reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalysts leads to novel compounds, demonstrating the reactive versatility of piperazine derivatives (Ishii et al., 1997).

properties

IUPAC Name

ethyl 4-(cyclohexylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPMHMBHBRZFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclohexylcarbamothioyl)piperazine-1-carboxylate

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